Cas no 84352-67-0 (5-Isopropyl-1,3,4-thiadiazol-2-ol)

5-Isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound featuring a thiadiazole core substituted with an isopropyl group and a hydroxyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its thiadiazole scaffold is known for contributing to biological activity, while the isopropyl group enhances lipophilicity, potentially improving bioavailability. The compound’s stability and functional group versatility allow for further derivatization, enabling applications in medicinal chemistry and material science. It is commonly utilized in the synthesis of bioactive molecules, including potential antimicrobial and antifungal agents, due to its robust heterocyclic framework.
5-Isopropyl-1,3,4-thiadiazol-2-ol structure
84352-67-0 structure
Product name:5-Isopropyl-1,3,4-thiadiazol-2-ol
CAS No:84352-67-0
MF:C5H8N2OS
MW:144.194819450378
MDL:MFCD19982758
CID:707205
PubChem ID:12816275

5-Isopropyl-1,3,4-thiadiazol-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2(3H)-one, 5-(1-methylethyl)-
    • 5-Isopropyl-1,3,4-thiadiazol-2-ol
    • 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one
    • 5-propan-2-yl-3H-1,3,4-thiadiazol-2-one
    • 84352-67-0
    • A916148
    • SCHEMBL10197117
    • AKOS015960052
    • MFCD19982758
    • DTXSID101257261
    • 5-(propan-2-yl)-1,3,4-thiadiazol-2-ol
    • LS-05979
    • MDL: MFCD19982758
    • Inchi: InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8)
    • InChI Key: BHDJAZDRPCNHLO-UHFFFAOYSA-N
    • SMILES: OC1=NN=C(C(C)C)S1

Computed Properties

  • Exact Mass: 144.03573406g/mol
  • Monoisotopic Mass: 144.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 1.4

5-Isopropyl-1,3,4-thiadiazol-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB305471-1 g
5-Isopropyl-1,3,4-thiadiazol-2-ol; 95%
84352-67-0
1 g
€137.20 2023-07-19
TRC
B451865-50mg
5-Isopropyl-1,3,4-thiadiazol-2-ol
84352-67-0
50mg
$ 50.00 2022-06-07
TRC
B451865-100mg
5-Isopropyl-1,3,4-thiadiazol-2-ol
84352-67-0
100mg
$ 65.00 2022-06-07
eNovation Chemicals LLC
Y1265873-1g
1,3,4-Thiadiazol-2(3H)-one, 5-(1-methylethyl)-
84352-67-0 95%
1g
$125 2024-06-06
Chemenu
CM526113-5g
5-Isopropyl-1,3,4-thiadiazol-2-ol
84352-67-0 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1265873-5g
1,3,4-Thiadiazol-2(3H)-one, 5-(1-methylethyl)-
84352-67-0 95%
5g
$315 2024-06-06
abcr
AB305471-1g
5-Isopropyl-1,3,4-thiadiazol-2-ol, 95%; .
84352-67-0 95%
1g
€137.20 2025-02-13
1PlusChem
1P00GKXA-5g
1,3,4-Thiadiazol-2(3H)-one, 5-(1-methylethyl)-
84352-67-0 95%
5g
$111.00 2025-02-27
eNovation Chemicals LLC
Y1265873-5g
1,3,4-Thiadiazol-2(3H)-one, 5-(1-methylethyl)-
84352-67-0 95%
5g
$175 2025-02-25
Chemenu
CM526113-1g
5-Isopropyl-1,3,4-thiadiazol-2-ol
84352-67-0 95%
1g
$*** 2023-05-29

Additional information on 5-Isopropyl-1,3,4-thiadiazol-2-ol

Professional Introduction to 5-Isopropyl-1,3,4-thiadiazol-2-ol (CAS No. 84352-67-0)

5-Isopropyl-1,3,4-thiadiazol-2-ol, a compound with the chemical formula C₆H₉N₃OS, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the thiadiazole class, which has garnered considerable attention due to its versatile biological activities and structural properties. The CAS number 84352-67-0 uniquely identifies this compound, ensuring precise referencing in scientific literature and industrial applications.

The structure of 5-Isopropyl-1,3,4-thiadiazol-2-ol features a five-membered ring composed of sulfur, nitrogen, and carbon atoms, with an isopropyl substituent at the 5-position and a hydroxyl group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery and material science research. The presence of both nitrogen and sulfur atoms in the ring system enhances its reactivity, enabling diverse functionalization strategies.

In recent years, thiadiazole derivatives have been extensively studied for their potential applications in medicinal chemistry. The biological activity of 5-Isopropyl-1,3,4-thiadiazol-2-ol has been explored in several preclinical studies, demonstrating promising results in modulating inflammatory pathways and antioxidant mechanisms. Research indicates that this compound may interact with specific enzymes and receptors involved in cellular signaling, thereby influencing therapeutic outcomes.

One of the most compelling aspects of 5-Isopropyl-1,3,4-thiadiazol-2-ol is its role as a building block in synthesizing more complex pharmacophores. Its rigid heterocyclic core allows for modifications at multiple positions, enabling chemists to tailor its properties for targeted applications. For instance, derivatives of this compound have shown efficacy in inhibiting certain kinases associated with cancer progression, highlighting its potential as an antineoplastic agent.

The synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the isopropyl and hydroxyl moieties. Advances in catalytic methods have improved the efficiency and yield of these processes, making large-scale production more feasible for industrial applications.

From a computational chemistry perspective, the molecular interactions of 5-Isopropyl-1,3,4-thiadiazol-2-ol with biological targets have been extensively modeled using quantum mechanical methods. These studies have provided insights into its binding affinity and mode of action at the molecular level. The hydroxyl group at the 2-position plays a crucial role in hydrogen bonding interactions with protein surfaces, enhancing its pharmacological relevance.

In addition to its pharmaceutical applications, 5-Isopropyl-1,3,4-thiadiazol-2-ol has shown potential in material science research. Its ability to form stable coordination complexes with metal ions makes it useful in developing metallopharmaceuticals and catalysts. These complexes exhibit unique spectroscopic properties that can be exploited in diagnostic imaging techniques and optoelectronic devices.

The future directions of research on 5-Isopropyl-1,3,4-thiadiazol-2-ol are promising and multifaceted. Ongoing studies aim to explore its efficacy in treating neurodegenerative disorders by targeting specific pathological pathways. Furthermore, efforts are underway to optimize its synthetic pathways for greener chemistry principles, reducing waste and energy consumption during production.

Regulatory considerations play a critical role in the development and commercialization of compounds like 5-isopropylthiadiazole, ensuring safety and efficacy before clinical use. Compliance with international guidelines such as those set by the FDA and EMA is essential for navigating the complex landscape of drug approval processes.

The pharmacokinetic profile of this compound has been evaluated through preclinical studies to understand how it is absorbed、distributed、metabolized,and excreted by the body. These findings are crucial for determining optimal dosing regimens and minimizing potential side effects. Advanced analytical techniques such as mass spectrometry have been employed to monitor drug metabolism pathways accurately.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in harnessing the potential of thiadiazole derivatives like 5-isopropylthiadiazole。Such partnerships facilitate knowledge exchange,resource sharing,and innovation,leading to faster development cycles for new therapeutic agents.

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Amadis Chemical Company Limited
(CAS:84352-67-0)5-Isopropyl-1,3,4-thiadiazol-2-ol
A916148
Purity:99%
Quantity:5g
Price ($):191.0